molecular formula C20H38O2 B163418 trans-11-Eicosenoic acid CAS No. 62322-84-3

trans-11-Eicosenoic acid

Cat. No. B163418
CAS RN: 62322-84-3
M. Wt: 310.5 g/mol
InChI Key: BITHHVVYSMSWAG-MDZDMXLPSA-N
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Description

Trans-11-Eicosenoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a very long-chain ω-9 fatty acid that is a trans monounsaturated isomer of arachidic acid . It is one of several monounsaturated 20-carbon fatty acids . The combined C20:1 isomers constitute 70% of the total fatty acid pool in jojoba seed oil isolated from plants in the Arizona desert .


Synthesis Analysis

Fatty acid (FA) is an important platform compound for the further synthesis of high‐value biofuels and oleochemicals, but chemical synthesis of FA has many limitations . One way to meet the future demand for FA could be to use microbial cell factories for FA biosynthesis . Thioesterase (TE; TesA, TesB, and TE9) of Corynebacterium glutamicum (CG) can potentially improve FA biosynthesis .


Molecular Structure Analysis

The molecular formula of trans-11-Eicosenoic acid is C20H38O2 . Its molecular weight is 310.51 . The structure of trans-11-Eicosenoic acid can be represented by the SMILES string CCCCCCCC/C=C/CCCCCCCCCC(O)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of trans-11-Eicosenoic acid include a molecular weight of 310.51 , a density of 0.9±0.1 g/cm3 , a boiling point of 426.3±14.0 °C at 760 mmHg , and a flash point of >230 °F .

Scientific Research Applications

Tuberculosis Research

Trans-11-eicosenoic acid has been studied in the context of tuberculosis. In a study, it was found that trans-11-eicosenoic acid only slightly inhibits the activity of a protein tyrosine phosphatase (PtpA) from Mycobacterium tuberculosis, which is involved in the development of latent tuberculosis infection. This suggests its potential, albeit limited, as a candidate for tuberculosis treatment (Savalas et al., 2020).

Cardiovascular Health

In the context of cardiovascular health, a study on human aortic endothelial cells showed that compounds related to trans-11-eicosenoic acid, such as conjugated linoleic acids (CLA), can influence the release of various eicosanoids and nitric oxide, which are involved in the regulation of vessel tone and platelet aggregation. This indicates potential implications for endothelial function (Eder et al., 2003).

Immunotherapy Applications

Trans-11-eicosenoic acid and its derivatives have been explored for their immune-stimulatory effects. One study found that these compounds, when used as vaccine adjuvants, could modulate the secretion of cytokines by macrophages, suggesting their potential use in enhancing the effectiveness of vaccines (Alqarni et al., 2019).

Plant Biosynthesis

In plant biology, a study on Malania oleifera showed that a homolog of the 3-ketoacyl-CoA synthase 11 (KCS11) gene, involved in nervonic acid biosynthesis, may have a substrate preference for 11Z-eicosenoic acid. This has implications for understanding the biosynthesis of valuable fatty acids in plants (Li et al., 2020).

Vascular Biology

Research in vascular biology has shown that compounds related to trans-11-eicosenoic acid, such as eicosatrienoic acids, can induce vascular relaxation and influence blood vessel function, highlighting their potential significance in cardiovascular health (Chawengsub et al., 2009).

properties

IUPAC Name

(E)-icos-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITHHVVYSMSWAG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001348007
Record name (11E)-11-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-11-Eicosenoic acid

CAS RN

2462-94-4, 62322-84-3
Record name 11-Eicosenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Eicosenoic acid, (11E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062322843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11E)-11-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-EICOSENOIC ACID, (11E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLK3O5O6L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
R URADE, M KITO - The Journal of Biochemistry, 1984 - academic.oup.com
… Glycerophosphate acyltransferase [EC 2.3.1.15] activity was increased by elaidic acid and decreased by trans-11-eicosenoic acid. Cholinephosphate cytidylyltransferase [EC 2.7.7.15] …
Number of citations: 8 academic.oup.com
LRT Savalas, BRN Furqon, D Asnawati… - Acta Biochimica …, 2020 - ojs.ptbioch.edu.pl
… On the other hand, docking of PtpA with trans-11-eicosenoic acid reveals it to be prone to have weaker interaction in terms of both the energy and the distance of amino acid residues, …
Number of citations: 2 ojs.ptbioch.edu.pl
LRT Savalas, A LESTARİ, M Munirah… - Journal of the Turkish …, 2021 - dergipark.org.tr
… Trans-11eicosenoic acid and sodium orthovanadate were purchased from Sigma. S-((3S,10R,13R)-10,13dimethyl-17-octyl-2,3,4,7,8,9,10,11,12,13,14,15, 16,17-tetradecahydro- …
Number of citations: 2 dergipark.org.tr
M Li, Y Tian, Y Lv, Y Xu, X Bai, H Zhang… - Gynecological …, 2022 - Taylor & Francis
… Meanwhile, trans-10-heptadecenoic acid, trans-vaccenic acid, trans-11-eicosenoic acid, and brassidic acid were negatively associated with pregnancy. Our results illustrated that serum …
Number of citations: 6 www.tandfonline.com
K Shan, G Fu, J Li, Y Qi, N Feng, Y Li, YQ Chen - Nutrition Research, 2023 - Elsevier
… E2011), cis-4,7,10,13,16,19-docosahexaenoic acid (D2534), palmitoleic acid (P9417), cis-11-octadecenoic acid (V0384), trans-11-octadecenoic acid (V1131), trans-11-eicosenoic acid (…
Number of citations: 3 www.sciencedirect.com
N Tran, X Mulet, AM Hawley, C Fong, J Zhai, TC Le… - Langmuir, 2018 - ACS Publications
Mesophase structures of self-assembled lyotropic liquid crystalline nanoparticles are important factors that directly influence their ability to encapsulate and release drugs and their …
Number of citations: 55 pubs.acs.org
EM Hanafi, EM Hegazy, RM Riad… - International Journal of …, 2010 - researchgate.net
… ester Stearic acid methyl ester cis-11,14- -Eicosadienoic acid methyl ester cis-11-Eicosenoic acid methyl ester cis-11,14,17-Eicosatrienoic acid methyl ester trans-11-Eicosenoic acid …
Number of citations: 36 www.researchgate.net
X Huang, Z Zeng, S Chen, X Yin, X Wang, Y Ma… - Journal of Ocean …, 2015 - Springer
Sediment samples obtained from the South Mid-Atlantic Ridge were studies by gas chromatography-mass spectrometer (GC-MS) for the abundance and distributions of total fatty acids (…
Number of citations: 9 link.springer.com
K Mainwaring, IL Hallin, P Douglas… - European Journal of …, 2013 - Wiley Online Library
In previous studies, extracts from water‐repellent soils have been applied to wettable substrates to examine the role of organic matter in causing water repellency, but the effects of …
VS Bharadwaj, NM Eagan, NM Wang… - …, 2015 - Wiley Online Library
Despite the importance of fatty‐acid methyl esters (FAMEs) as key components of various green solvents, detergents, plasticizers, and biodiesels, our understanding of these systems at …

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